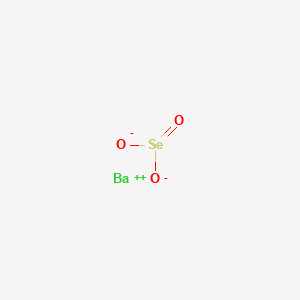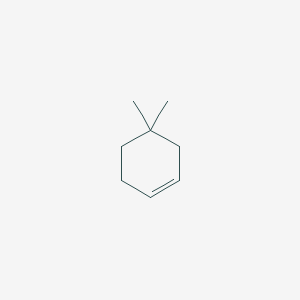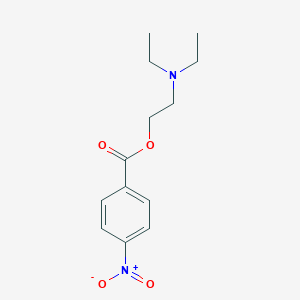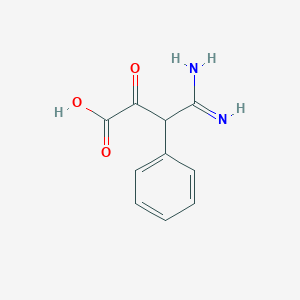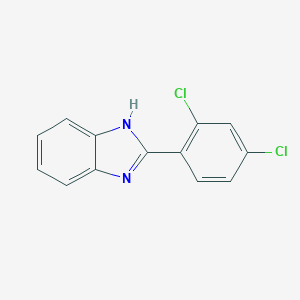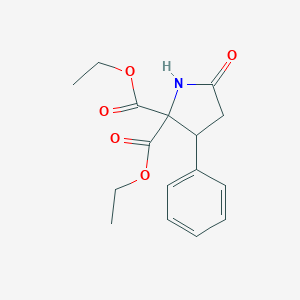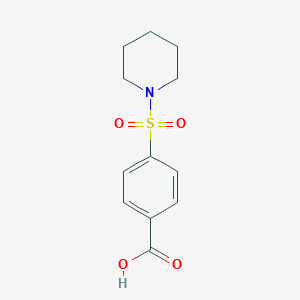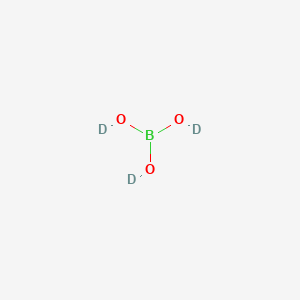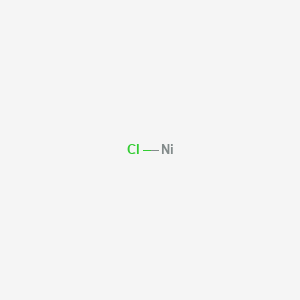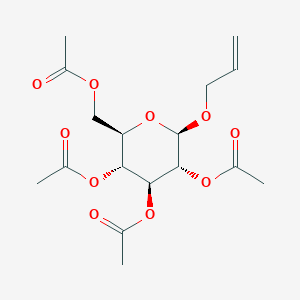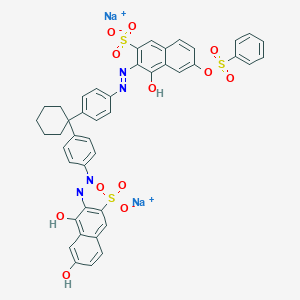
Acid red 163
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 163, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is widely used in various industries, including textiles, food, cosmetics, and pharmaceuticals. Acid Red 163 has been extensively studied for its applications in scientific research, particularly in biochemistry and physiology.
Mécanisme D'action
Acid Red 163 is a hydrophobic dye that binds to lipids and fatty acids through hydrophobic interactions. The dye molecules insert themselves into the lipid bilayer and stain the lipid droplets. The staining intensity of Acid Red 163 is proportional to the amount of lipids and fatty acids present in the sample.
Effets Biochimiques Et Physiologiques
Acid Red 163 has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in various industries and scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acid Red 163 is its high specificity for lipids and fatty acids. It is a reliable staining agent that produces consistent results across different samples and experimental conditions. Acid Red 163 is also relatively inexpensive and readily available, making it a popular choice for many researchers.
However, Acid Red 163 has some limitations for lab experiments. It is a hydrophobic dye that requires organic solvents for dissolution and staining. This can limit its application in aqueous environments and living organisms. Additionally, Acid Red 163 has limited sensitivity for detecting low levels of lipids and fatty acids, which can be a drawback for some experiments.
Orientations Futures
There are several future directions for Acid Red 163 research. One potential direction is the development of new staining methods that can increase the sensitivity and specificity of Acid Red 163 for detecting lipids and fatty acids. Another direction is the application of Acid Red 163 in live-cell imaging and in vivo experiments. This would require the development of new staining protocols that can overcome the hydrophobicity of Acid Red 163 and its potential toxicity to living organisms. Finally, Acid Red 163 can be used as a model compound to study the adsorption and desorption behavior of dyes on various surfaces, which can have implications for the development of new materials and technologies.
Méthodes De Synthèse
Acid Red 163 is synthesized by diazotizing 2-amino-4-nitrophenol and coupling it with 2-naphthol-3,6-disulfonic acid. The resulting product is then purified and dried to obtain Acid Red 163. The synthesis method of Acid Red 163 is well-established and has been optimized for industrial-scale production.
Applications De Recherche Scientifique
Acid Red 163 has been widely used in scientific research as a staining agent for the detection of lipids and fatty acids. It is commonly used in histology and microscopy to visualize lipid droplets in cells and tissues. Acid Red 163 has also been used in biochemical assays to measure the concentration of lipids and fatty acids in biological samples. Additionally, Acid Red 163 has been used as a model compound to study the adsorption and desorption behavior of dyes on various surfaces.
Propriétés
Numéro CAS |
13421-53-9 |
|---|---|
Nom du produit |
Acid red 163 |
Formule moléculaire |
C44H34N4Na2O12S3 |
Poids moléculaire |
952.9 g/mol |
Nom IUPAC |
disodium;3-[[4-[1-[4-[[7-(benzenesulfonyloxy)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C44H36N4O12S3.2Na/c49-33-19-9-27-23-38(61(52,53)54)40(42(50)36(27)25-33)47-45-31-15-11-29(12-16-31)44(21-5-2-6-22-44)30-13-17-32(18-14-30)46-48-41-39(62(55,56)57)24-28-10-20-34(26-37(28)43(41)51)60-63(58,59)35-7-3-1-4-8-35;;/h1,3-4,7-20,23-26,49-51H,2,5-6,21-22H2,(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2 |
Clé InChI |
DLMKCDGEDBPAFO-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
13421-53-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



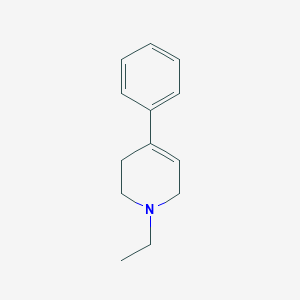
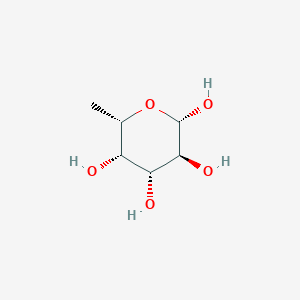
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
